N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a synthetic organic compound that features a unique structure combining a furan ring, a pyridine ring, and an isoxazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit high coumarin 7-hydroxylase activity
Mode of Action
It’s suggested that it may act in the hydroxylation of certain anti-cancer drugs . Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound. In the context of drug metabolism, this can often increase the solubility of the drug and facilitate its excretion from the body.
Biochemical Pathways
It’s suggested that the compound may be competent in the metabolic activation of aflatoxin b1 . Aflatoxin B1 is a potent carcinogen, and its metabolic activation is a key step in its carcinogenicity.
Result of Action
Given its potential role in the hydroxylation of certain drugs , it may influence the efficacy and toxicity of these drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 6-(furan-2-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between 2-furylboronic acid and 6-bromopyridine under palladium-catalyzed conditions.
Introduction of the Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be done by reacting the pyridine intermediate with hydroxylamine hydrochloride and sodium acetate in an acetic acid medium to form the isoxazole ring.
Amidation Reaction: Finally, the carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the isoxazole intermediate with an appropriate amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a benzamide group instead of an isoxazole ring.
N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an isoxazole ring.
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrazole-5-carboxamide: Similar structure but with a pyrazole ring instead of an isoxazole ring.
Uniqueness
N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound features a unique combination of a furan ring, pyridine moiety, and isoxazole structure. This configuration is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) | Compound |
---|---|---|
MCF7 | 3.79 | Isoxazole Derivative A |
HeLa | 15.48 | Isoxazole Derivative B |
Hep3B | 23.00 | Isoxazole Derivative C |
In the context of this compound, preliminary data suggests promising activity against breast (MCF7) and liver (Hep3B) cancer cell lines, although specific IC50 values for this compound have not been extensively documented in the literature.
The mechanisms by which isoxazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Compounds similar to this compound have been shown to trigger apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation.
- Inhibition of Key Enzymes : Some studies indicate that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Isoxazoles are known for their effectiveness against various pathogens, including bacteria and fungi. For example, related compounds have demonstrated:
Pathogen | MIC (μg/mL) | Reference Compound |
---|---|---|
Staphylococcus aureus | 3.12 | Isoniazid |
Escherichia coli | 12.5 | Ciprofloxacin |
These findings indicate that this compound may also possess significant antimicrobial activity, warranting further investigation.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated various isoxazole derivatives for their cytotoxic effects on MCF7 and Hep3B cell lines. The most potent compounds showed IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .
- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the isoxazole ring can enhance biological activity. For instance, the introduction of electron-withdrawing groups on the pyridine ring has been associated with increased potency against cancer cell lines .
- Enzyme Inhibition Studies : Compounds structurally related to this compound have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance .
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(13-5-6-17-20-13)16-9-10-3-4-11(15-8-10)12-2-1-7-19-12/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKORJZWPKTLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.